6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
CAS No.: 937617-11-3
Cat. No.: VC4515941
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937617-11-3 |
|---|---|
| Molecular Formula | C8H8N2O2S |
| Molecular Weight | 196.22 |
| IUPAC Name | 6-ethoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C8H8N2O2S/c1-2-12-7-6(5-11)10-3-4-13-8(10)9-7/h3-5H,2H2,1H3 |
| Standard InChI Key | BMPZBUUWHLTNEI-UHFFFAOYSA-N |
| SMILES | CCOC1=C(N2C=CSC2=N1)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₈H₈N₂O₂S and a molecular weight of 196.22 g/mol. Its IUPAC name is 6-ethoxyimidazo[2,1-b][1, thiazole-5-carbaldehyde, reflecting the ethoxy substituent on the thiazole ring and the aldehyde functional group at the 5-position. Key structural attributes include:
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Imidazo[2,1-b]thiazole core: A bicyclic system comprising fused imidazole and thiazole rings.
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Ethoxy group (-OCH₂CH₃): Introduces steric bulk and modulates electronic properties.
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Aldehyde (-CHO): A reactive site for further functionalization via condensation or nucleophilic addition .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₂S | |
| Molecular Weight | 196.22 g/mol | |
| CAS Number | 937617-11-3 | |
| SMILES | CCOC1=C(N2C=CSC2=N1)C=O | |
| XLogP3 | 1.2 (estimated) |
Synthesis and Derivative Formation
Synthetic Routes
The compound is typically synthesized via Vilsmeier-Haack formylation of 6-ethoxyimidazo[2,1-b]thiazole intermediates. A representative pathway involves:
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Formation of imidazo[2,1-b]thiazole scaffold: Reacting 2-aminothiazole with α-bromo ketones under basic conditions .
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Ethoxylation: Introducing the ethoxy group via nucleophilic substitution or Williamson ether synthesis .
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Formylation: Employing POCl₃ and DMF in the Vilsmeier-Haack reaction to install the aldehyde group at position 5 .
Table 2: Reaction Yields for Key Steps
| Step | Yield (%) | Conditions |
|---|---|---|
| Cyclization to imidazothiazole | 72–82 | Reflux, EtOH, 6–8 hrs |
| Ethoxylation | 85–90 | K₂CO₃, DMF, 60°C |
| Vilsmeier-Haack formylation | 65–75 | POCl₃, DMF, 0°C |
Derivative Synthesis
The aldehyde group enables diverse derivatization:
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Schiff bases: Condensation with primary amines yields imines, enhancing biological activity .
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Thiazolidinones: Reaction with thioacetic acid produces 4-thiazolidinone derivatives, explored for antimicrobial applications .
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Hydrazones: Hydrazine derivatives exhibit potential anticancer properties .
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1665 cm⁻¹ (C=O stretch) .
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¹H NMR (DMSO-d₆): Signals at δ 2.34–2.44 ppm (ethoxy CH₃), δ 7.45–8.22 ppm (aromatic protons), and δ 9.85 ppm (aldehyde proton) .
Lipophilicity and Solubility
Experimental logP values for analogous imidazothiazoles range from 1.8–2.5, indicating moderate lipophilicity . Aqueous solubility is limited (<1 mg/mL), necessitating organic solvents (e.g., DMSO) for biological assays .
Biological Activities and Mechanisms
Anticancer Properties
Imidazothiazole derivatives exhibit G₂/M phase cell cycle arrest and tubulin polymerization inhibition . For example:
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Compound 7a: IC₅₀ = 2.01 µM against HT-29 colon cancer cells .
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Compound 11e: Induces 43% G₂/M arrest in MIAPaCa-2 cells via cyclin B1 upregulation .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Use fume hood |
| Storage | Tight container, dry, −20°C |
Applications in Drug Discovery
Lead Compound Optimization
The aldehyde moiety serves as a handle for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume